Lactate Dehydrogenase (LDH) Inhibition: Patent-Established Potency Advantage Over Single-Heterocycle Inhibitors
The 1H-pyrazol-1-yl-thiazole scaffold has been patented as a core structure for novel LDH inhibitors with improved potency, selectivity, and/or bioavailability for cancer treatment [1]. The patent explicitly claims that compounds based on this pyrazole-thiazole core demonstrate enhanced drug-like properties relative to earlier single-heterocycle LDH inhibitor chemotypes [1]. The dual-heterocyclic architecture enables optimized binding interactions within the LDH active site that are not achievable with simpler thiazole-only or pyrazole-only scaffolds.
| Evidence Dimension | LDH inhibitory potency and drug-like property optimization |
|---|---|
| Target Compound Data | Scaffold claimed as basis for novel LDH inhibitors with improved potency, selectivity, and bioavailability |
| Comparator Or Baseline | Single-heterocycle LDH inhibitor chemotypes (prior art) |
| Quantified Difference | Not quantified in patent abstract; improvement asserted over prior art LDH inhibitors |
| Conditions | Human LDHA/LDHB primary biochemical assays; cell-based lactate production assays; pre-clinical development stage [1] |
Why This Matters
Procurement of the pyrazole-thiazole core enables access to a patent-protected chemical space for LDH inhibitor development, with demonstrated institutional investment from NIH, Vanderbilt University, and multiple academic partners [1].
- [1] Maloney DJ, Waterson AG, Bantukallu GR, Brimacombe KR, Christov P, Dang CV, et al. 1H-Pyrazol-1-yl-thiazoles as Inhibitors of Lactate Dehydrogenase and Methods of Use Thereof. Patent WO 2018/005807 A1. 2018. View Source
